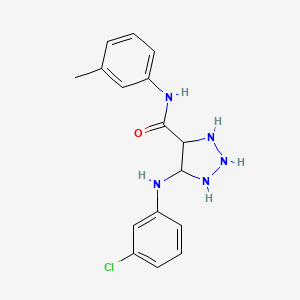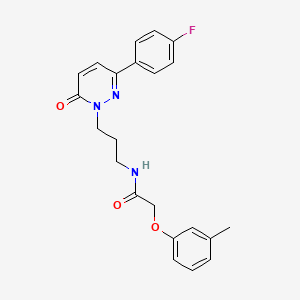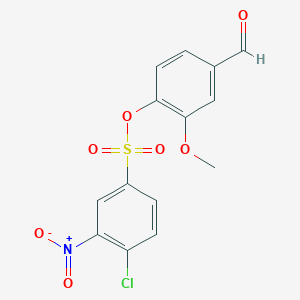
5-(3-chloroanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloroanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazolidine family of compounds, which have been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Derivatives Formation
The synthesis and manipulation of compounds with similar structures, such as triazoles and carboxamides, are common in the development of new pharmaceuticals or materials. Studies on related compounds often involve exploring synthetic routes to enhance their properties or to create derivatives with specific functionalities. For instance, reactions involving enaminones and aminoheterocycles have been explored for the generation of azolopyrimidines, azolopyridines, and quinolines, offering a route to compounds with potential biological activity (Almazroa, Elnagdi, & El‐Din, 2004).
Antitumor Activity
Compounds featuring similar scaffolds have been investigated for their antitumor activities. The interaction of diazoimidazole derivatives with various functional groups leads to compounds that exhibit curative activity against specific leukemia types, suggesting that modifications to the core structure significantly impact biological activity (Stevens et al., 1984).
Mechanisms of Action
Understanding the mechanism of action, including DNA interaction or inhibition of specific enzymes, is crucial for compounds with potential therapeutic uses. Research into similar compounds has shown that certain triazenes can induce DNA repair synthesis while inhibiting semi-conservative replication, highlighting the complex biological interactions that can occur (Mizuno & Decker, 1976).
Antiviral and Antimicrobial Activities
The synthesis and evaluation of novel derivatives, such as pyrazolopyrimidines, have demonstrated anticancer and anti-5-lipoxygenase activities, indicating the potential for these compounds in treating various diseases (Rahmouni et al., 2016). Additionally, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, further illustrating the versatility of these chemical frameworks in medicinal chemistry (Hebishy, Salama, & Elgemeie, 2020).
Propiedades
IUPAC Name |
5-(3-chloroanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-10-4-2-6-12(8-10)19-16(23)14-15(21-22-20-14)18-13-7-3-5-11(17)9-13/h2-9,14-15,18,20-22H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBZGOPSMOQYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 74610009 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2758512.png)

![ethyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2758516.png)
![N-[5-[[2-[(3-Chlorophenyl)carbamoylamino]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2758518.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2758519.png)




![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)


![N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2758534.png)